what is the structure of L-Idaric Acid Disodium Salt

what is the structure of L-Idaric Acid Disodium Salt

An In-Depth Technical Whitepaper on the Structural Architecture and Application of L-Idaric Acid Disodium Salt

Executive Summary

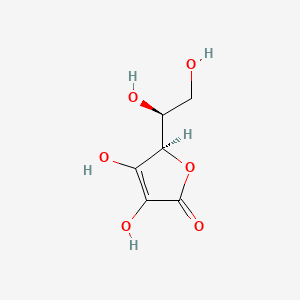

L-Idaric acid disodium salt is a highly specialized chiral aldaric acid derivative utilized extensively as a building block in asymmetric organic synthesis and as a precursor in drug development. As a Senior Application Scientist, I approach this molecule not just as a static chemical entity, but as a dynamic precursor. The disodium salt serves as a stable, highly water-soluble reservoir for L-idaric acid, which, upon controlled acidification, undergoes intramolecular esterification to form L-idaro-1,4-lactone—a potent and specific inhibitor of the lysosomal enzyme α-L-iduronidase (IDUA)[1]. This whitepaper deconstructs the stereochemical framework, mechanistic utility, and analytical characterization of L-Idaric acid disodium salt.

Stereochemical Architecture & Physicochemical Properties

L-Idaric acid is a dicarboxylic acid (aldaric acid) derived from the oxidation of both terminal carbon atoms of L-idose[2]. The structural integrity of its disodium salt is defined by its four contiguous chiral centers.

Why the Disodium Salt? Free aldaric acids are highly hygroscopic and prone to spontaneous, uncontrolled lactonization during storage[3]. By isolating the molecule as a disodium salt, the terminal carboxylates are locked in a deprotonated state. This electronic configuration eliminates the possibility of the intramolecular nucleophilic attack required for lactone ring closure, ensuring long-term shelf stability and precise stoichiometric control during subsequent synthetic steps.

Quantitative Structural Data

The following table summarizes the core physicochemical parameters of the molecule[4][5].

| Property | Value / Description |

| Chemical Name | L-Idaric Acid Disodium Salt |

| IUPAC Nomenclature | [(2R,3S,4S,5R)-2,3,4,5-TetraHydroxy-6-oxo-6-sodiooxyhexanoyl]oxynatrium |

| Molecular Formula | C₆H₈Na₂O₈ |

| Molecular Weight | 254.102 g/mol |

| CAS Registry Number | 66687-07-8 (Salt) / 80876-58-0 (Free Acid) |

| SMILES String | OC(=O)O[Na]">C@@HC(=O)O[Na] |

| Stereochemistry | (2R, 3S, 4S, 5R) |

Mechanistic Utility: The Lactonization Pathway

In drug development, L-idaric acid disodium salt is rarely the final active pharmaceutical ingredient (API). Instead, it is a prodrug-like precursor. When exposed to acidic conditions, the salt is protonated to form the free L-idaric acid[]. Because of the specific (2R, 3S, 4S, 5R) stereochemistry, the hydroxyl group at C4 is spatially pre-organized to attack the C1 carbonyl carbon, releasing water and forming a stable five-membered ring: L-idaro-1,4-lactone [3][7].

This lactone is structurally analogous to the transition state of iduronic acid during its cleavage by α-L-iduronidase (IDUA)[8]. By mimicking this transition state, the lactone acts as a competitive inhibitor, making it an invaluable tool for studying lysosomal storage disorders such as Mucopolysaccharidosis Type I (MPS I).

Pathway of L-Idaric Acid Disodium Salt activation to IDUA inhibitor.

Experimental Workflows & Self-Validating Protocols

To utilize L-Idaric acid disodium salt effectively, one must master its conversion and characterization. The following protocols are designed as self-validating systems, ensuring that empirical feedback loops are built directly into the methodology.

Protocol 1: Controlled Lactonization via Cation Exchange

Causality: Using strong mineral acids (like HCl) to protonate the disodium salt can lead to localized pH extremes, causing epimerization or degradation of the sensitive sugar backbone. We utilize a strongly acidic cation exchange resin (e.g., Dowex 50WX8, H⁺ form) to facilitate a gentle, controlled protonation.

-

Resin Preparation: Wash 5 g of Dowex 50WX8 (H⁺ form) with 50 mL of deionized water until the eluent pH is neutral.

-

Substrate Loading: Dissolve 254 mg (1.0 mmol) of L-Idaric Acid Disodium Salt in 10 mL of HPLC-grade water. Pass the solution through the resin bed at a flow rate of 1 mL/min.

-

Elution & Cyclization: Elute with an additional 20 mL of water. The eluent now contains the free L-idaric acid. Concentrate the eluent under reduced pressure at 40°C. The removal of water drives the equilibrium toward the intramolecular esterification (lactonization)[7].

-

Self-Validation Check (FT-IR): Remove a 1 mg aliquot of the resulting syrup. Analyze via ATR-FTIR. The complete disappearance of the carboxylate asymmetric stretch (~1580 cm⁻¹) and the emergence of a strong, sharp lactone carbonyl stretch (~1750 cm⁻¹) validates 100% conversion to the 1,4-lactone.

Protocol 2: Quantitative NMR (qNMR) Characterization

Causality: Because aldaric acids lack strong chromophores, UV-Vis and standard HPLC are insufficient for purity analysis. Quantitative ¹H-NMR (qNMR) in D₂O is the gold standard[7][9]. We employ a PRESAT pulse sequence to suppress the massive HOD solvent peak, which would otherwise obscure the critical methine protons on the chiral backbone[10].

-

Sample Preparation: Dissolve 10 mg of the synthesized lactone (or the starting disodium salt) in 600 µL of D₂O.

-

Internal Standard Addition: Add 5.0 µL of a certified reference standard solution of TSP (Trimethylsilylpropanoic acid) of known molarity.

-

Acquisition: Acquire the ¹H-NMR spectrum at 600 MHz using a PRESAT pulse sequence for water suppression. Set the relaxation delay (D1) to at least 5 times the longest T1 relaxation time of the analyte to ensure complete spin recovery[10].

-

Self-Validation Check (Integration): Integrate the TSP singlet at 0.00 ppm to a defined value (e.g., 9.00). The integral of the TSP standard must remain strictly linear across a serial dilution of the sample. If the TSP integral deviates, it indicates receiver gain saturation or incomplete relaxation, invalidating the run.

Step-by-step qNMR workflow for L-Idaric Acid characterization.

Expected NMR Chemical Shifts (D₂O)

The structural confirmation relies on the distinct chemical shifts of the methine protons. The disodium salt exhibits a highly symmetrical spectrum compared to the desymmetrized 1,4-lactone[11].

| Proton Position | Disodium Salt (δ ppm) | 1,4-Lactone (δ ppm) | Multiplicity |

| H-2 | 4.15 | 4.52 | Doublet (d) |

| H-3 | 3.98 | 4.38 | Doublet of doublets (dd) |

| H-4 | 3.98 | 4.65 | Multiplet (m) |

| H-5 | 4.15 | 4.20 | Doublet (d) |

Note: Exact shifts may vary slightly based on exact pH and concentration in D₂O.

Conclusion

L-Idaric acid disodium salt is a masterclass in utilizing salt forms to tame highly reactive stereochemical architectures. By stabilizing the aldaric acid as a disodium salt, researchers gain a reliable, shelf-stable precursor. Through controlled ion exchange and dehydration, this benign salt is transformed into L-idaro-1,4-lactone—a precision tool for inhibiting α-L-iduronidase. Mastery of its structural properties and analytical characterization via qNMR is essential for any laboratory leveraging this compound in advanced carbohydrate chemistry or drug discovery.

Sources

- 1. usbio.net [usbio.net]

- 2. researchgate.net [researchgate.net]

- 3. L-Idaric acid,1,4-lactone | 80876-59-1 | Benchchem [benchchem.com]

- 4. Buy Online TRC - L-Idaric Acid Disodium Salt | LGC Standards [lgcstandards.com]

- 5. L-Idarsäure-Dinatriumsalz, TRC 25 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.ch]

- 7. L-mannaric acid | Benchchem [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. spectroscopyeurope.com [spectroscopyeurope.com]

- 10. acp.copernicus.org [acp.copernicus.org]

- 11. Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate [article.sapub.org]